molecular formula C16H16O3S B563451 Modafinil Carboxylate-d5 Methyl Ester (Mixture of Diastereomers) CAS No. 1189374-82-0

Modafinil Carboxylate-d5 Methyl Ester (Mixture of Diastereomers)

Cat. No.: B563451
CAS No.: 1189374-82-0
M. Wt: 293.392
InChI Key: JFMZFATUMFWKEA-FPWDVLCWSA-N
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Description

Modafinil Carboxylate-d5 Methyl Ester (Mixture of Diastereomers) is a synthetic compound used primarily in scientific research. It is a derivative of Modafinil, a well-known wakefulness-promoting agent. This compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Modafinil Carboxylate-d5 Methyl Ester involves several steps. The starting material is typically a deuterated benzophenone derivative. This undergoes a series of reactions including sulfoxidation and esterification to yield the final product. The reaction conditions often involve the use of strong oxidizing agents and acidic or basic catalysts to facilitate the transformations .

Industrial Production Methods

Industrial production of Modafinil Carboxylate-d5 Methyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The compound is typically produced under strict regulatory conditions to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions

Modafinil Carboxylate-d5 Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Modafinil Carboxylate-d5 Methyl Ester is widely used in scientific research due to its labeled deuterium atoms. Some of its applications include:

Mechanism of Action

The mechanism of action of Modafinil Carboxylate-d5 Methyl Ester is similar to that of Modafinil. It primarily acts as a weak dopamine reuptake inhibitor, increasing extracellular dopamine levels. This action is central to its wake-promoting effects. Additionally, it affects other neurotransmitter systems, including norepinephrine, histamine, and orexin pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Modafinil Carboxylate-d5 Methyl Ester is unique due to its specific labeling with deuterium, which makes it particularly useful in detailed metabolic studies. This labeling allows for precise tracking and analysis in various research settings, providing insights that are not possible with non-labeled compounds .

Properties

CAS No.

1189374-82-0

Molecular Formula

C16H16O3S

Molecular Weight

293.392

IUPAC Name

methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate

InChI

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/i2D,4D,5D,8D,9D

InChI Key

JFMZFATUMFWKEA-FPWDVLCWSA-N

SMILES

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Synonyms

2-[Di-(phenyl-d5)-methylsulfinyl]acetic Acid Methyl Ester;  _x000B_Methyl (benzhydrylsulfinyl)acetate-d5; 

Origin of Product

United States

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